![molecular formula C11H12N2O2 B15092351 1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15092351.png)
1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in drug discovery
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a cyclobutanone derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions using reagents like halogens or alkylating agents.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced benzimidazole derivative.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its pharmacophore properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The cyclobutyl and hydroxyl groups may enhance the binding affinity and specificity. The compound can interfere with cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1H-benzo[d]imidazol-2-yl derivatives: These compounds share the benzimidazole core but differ in their substituents.
Cyclobutyl derivatives: Compounds with a cyclobutyl group attached to different cores.
Hydroxy derivatives: Compounds with a hydroxyl group attached to various heterocyclic cores.
Uniqueness: 1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one is unique due to the combination of the cyclobutyl group and the hydroxyl group on the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-cyclobutyl-5-hydroxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H12N2O2/c14-8-4-5-9-10(6-8)13(11(15)12-9)7-2-1-3-7/h4-7,14H,1-3H2,(H,12,15) |
Clé InChI |
DJRSDVAZVKOQCE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)N2C3=C(C=CC(=C3)O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


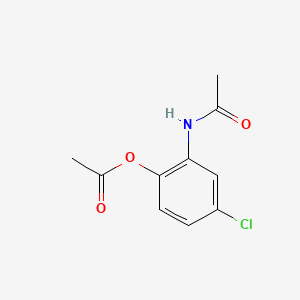
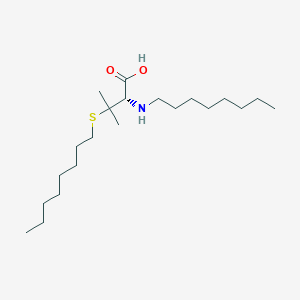
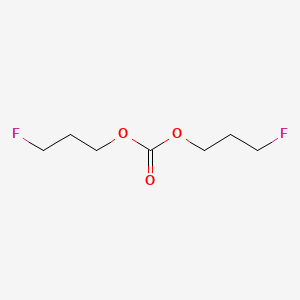
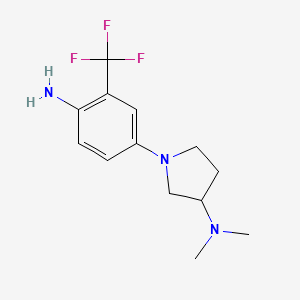
![5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol](/img/structure/B15092291.png)
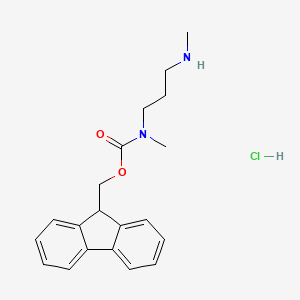
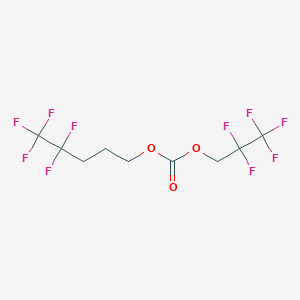
![tert-Butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B15092336.png)
![1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol](/img/structure/B15092341.png)
![1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B15092344.png)
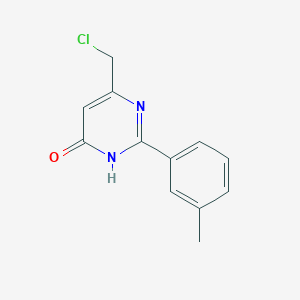
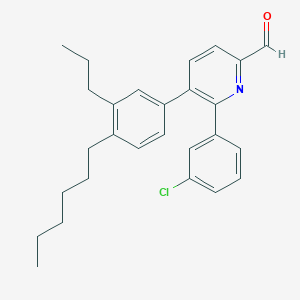
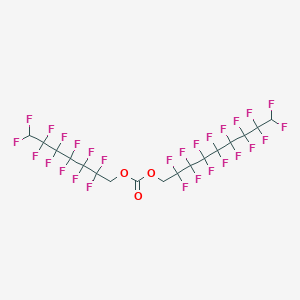
![[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B15092365.png)
